molecular formula C7H5IO3 B1585363 4-Hydroxy-3-iodobenzoic acid CAS No. 37470-46-5

4-Hydroxy-3-iodobenzoic acid

Cat. No.: B1585363
CAS No.: 37470-46-5
M. Wt: 264.02 g/mol
InChI Key: BJZXBZGGLXHODK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and hydroxyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-hydroxybenzoic acid. This process typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:

4-Hydroxybenzoic acid+I2+KIO34-Hydroxy-3-iodobenzoic acid+KI+H2O\text{4-Hydroxybenzoic acid} + \text{I}_2 + \text{KIO}_3 \rightarrow \text{this compound} + \text{KI} + \text{H}_2\text{O} 4-Hydroxybenzoic acid+I2​+KIO3​→4-Hydroxy-3-iodobenzoic acid+KI+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer and more environmentally friendly reagents is often prioritized to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-iodophthalic acid.

    Reduction: The iodine atom can be reduced to form 4-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Iodophthalic acid

    Reduction: 4-Hydroxybenzoic acid

    Substitution: Various substituted benzoic acids, depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking biological processes.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-iodobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding affinity.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Hydroxy-4-iodobenzoic acid: An isomer with the hydroxyl and iodine groups swapped, leading to different reactivity and applications.

    4-Iodobenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 4-Hydroxy-3-iodobenzoic acid is unique due to the presence of both hydroxyl and iodine groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-hydroxy-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZXBZGGLXHODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332308
Record name 4-hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-46-5
Record name 4-hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 4-hydroxybenzoic acid are placed in 780 ml of water containing 18 g of sodium hydroxide, 49.5 g of sodium iodide are added, 675 ml of 3.5% sodium hypochlorite solution are run in slowly and the mixture is left with stirring at AT for 13 hours. 60 ml of concentrated H2SO4 are added and then, after cooling, the precipitate formed is filtered off and washed with water. This gives 32.46 g of the expected compound, m.p.=163° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.5 g
Type
reactant
Reaction Step Three
Quantity
675 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
780 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of I2 (1.06 g; 4.18 mmol) and KI (3.41 g; 20.54 mmol) in H2O was added at once to a solution of 4-hydroxybenzoic acid (0.58 g; 4.18 mmol) in 25% NH4OH (22 ml). The reaction mixture turn instantly from black to colourless upon stirring at room temperature. This was evaporated under reduced pressure, diluted to 5 ml with H2O and acidified to pH˜5 with 10% citric acid. The solid formed was filtered off, washed with H2O (2×5 ml) and dried to give title compound (0.91 g; 89%), as colourless solid. 1H-NMR (DMSO-d6) 6.9 (d, 1H, J=8.5 Hz); 7.75 (dd, 1H, J=2, 8.5 Hz); 8.17 (d, 1H, J=2 Hz); 11.4 (s, 1H).
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-hydroxy-benzoic acid (6.91 g, 50.03 mmol) in dry acetonitrile (250 mL) at −20° C. under an atmosphere of N2 was added HBF4·Et2O (10.50 g, 9.50 mL, 55.00 mmol) dropwise via syringe. The solution was stirred at 0° for 0.5 hours at which time solid N-iodosuccinimide (13.5 g, 60 mmol) was added at one time. The solution was left to stir for 16 hours and then filtered to remove precipitated succinimide. The solution was diluted with water (500 mL) and extracted with ethyl acetate (2×250 mL). The organic portions were combined and washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL). The solvent was removed in vacuo to yield 8.76 g of crude solid. The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid) to yield 7.54 g (57%) of the desired product as white crystals. 1H NMR (DMSO-d6) δ 12.74 (br s, 1H), 11.18 (s, 1H), 8.20 (s, 8.20, 1H), 7.79 (d, 1H), 6.94 (d, 1H).
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods IV

Procedure details

3.6% sodium perchlorate solution is added dropwise to a mixture of 4-hydroxybenzoic acid (12.75 g, 0.92 mol), sodium hydroxide (3.7 g, 0.92 mol) and sodium iodide (13.85 g, 0.92 mol) in methanol (350 ml) at 0° C. The mixture is left stirring for two hours at 0° C. 100 ml of 10% sodium thiosulphate solution are added. After stirring, the mixture is acidified with hydrochloric acid to pH 1. It is extracted with 600 ml of ethyl ether. The organic phase is washed twice with 400 ml of water, dried over magnesium sulphate and concentrated on a rotary evaporator under vacuum at 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
sodium thiosulphate
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirring solution of 4-hydroxy-benzoic acid (6.91 g, 50.03 mmol) in dry acetonitrile (250 mL) at −20° C. under an atmosphere of N2 was added HBF4.Et2O (10.50 g, 9.50 mL, 55.00 mmol) dropwise via syringe. The solution was stirred at 0° for 0.5 hours at which time solid N-iodosuccinimide (13.5 g, 60 mmol) was added at one time. The solution was left to stir for 16 hours and then filtered to remove precipitated succinimide. The solution was diluted with water (500 mL) and extracted with ethyl acetate (2×250 mL). The organic portions were combined and washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL). The solvent was removed in vacuo to yield 8.76 g of crude solid. The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid) to yield 7.54 g (57%) of the desired product as white crystals. 1H NMR (DMSO-d6) δ 12.74 (br s, 1H), 11.18 (s, 1H), 8.20 (s, 8.20, 1H), 7.79 (d, 1H), 6.94 (d, 1H).
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Hydroxy-3-iodobenzoic acid in the synthesis of Roflumilast?

A: this compound serves as the crucial starting point in the novel synthesis of Roflumilast described in the research []. The presence of iodine at the 3-position is key, as it allows for subsequent copper-catalyzed hydroxylation, ultimately leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This intermediate is then coupled to form the final Roflumilast molecule. This synthetic route highlights the importance of this compound in achieving a more efficient and high-yielding synthesis of this important pharmaceutical compound.

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